Cas no 1217-83-0 (2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde)

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-carboxaldehyde,2-(4-chlorophenyl)-
- 2-(4-CHLOROPHENYL)-1H-INDOLE-3-CARBALDEHYDE
- 2-(4-chlorophenyl)-1H-indole-3-carboxaldehyde
- 2-p-chlorophenylindole-3-aldehyde
- 1217-83-0
- DTXSID60383907
- SCHEMBL5636398
- 2-(4-chlorophenyl)indole-3-carboxaldehyde
- AKOS001476101
- AB01332757-02
- NCGC00339936-01
- FT-0608621
- 1H-Indole-3-carboxaldehyde, 2-(4-chlorophenyl)-
- LISKDSDZIWRRTD-UHFFFAOYSA-N
- CS-0321181
- BAA21783
- 2-(4-chlorophenyl)-3-formyl-indole
- AB01332757-03
- MFCD00047160
- CHEMBL2262922
- Z3214214401
- STK893230
- BBL020541
- 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00047160
- Inchi: InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
- InChI Key: LISKDSDZIWRRTD-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=C(C3=CC=C(C=C3)Cl)N2)C=O
Computed Properties
- Exact Mass: 255.04500
- Monoisotopic Mass: 255.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.9Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.34
- Boiling Point: 485.6 °C at 760 mmHg
- Flash Point: 247.5 °C
- Refractive Index: 1.712
- PSA: 32.86000
- LogP: 4.30080
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258375-5g |
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 95%+ | 5g |
$533 | 2021-08-18 | |
TRC | C609818-50mg |
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
OTAVAchemicals | 1200580-50MG |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 95% | 50MG |
$58 | 2023-06-25 | |
eNovation Chemicals LLC | Y1243726-100mg |
1H-Indole-3-carboxaldehyde, 2-(4-chlorophenyl)- |
1217-83-0 | 98% | 100mg |
$600 | 2025-02-28 | |
eNovation Chemicals LLC | Y1243726-1g |
1H-Indole-3-carboxaldehyde, 2-(4-chlorophenyl)- |
1217-83-0 | 98% | 1g |
$550 | 2023-05-18 | |
OTAVAchemicals | 1200580-100MG |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 95% | 100MG |
$104 | 2023-06-25 | |
TRC | C609818-100mg |
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
TRC | C609818-500mg |
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 500mg |
$ 160.00 | 2022-06-06 | ||
Chemenu | CM258375-1g |
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde |
1217-83-0 | 95%+ | 1g |
$220 | 2023-02-03 | |
eNovation Chemicals LLC | Y1243726-10g |
1H-Indole-3-carboxaldehyde, 2-(4-chlorophenyl)- |
1217-83-0 | 98% | 10g |
$2715 | 2023-05-18 |
Additional information on 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde
Introduction to 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde (CAS No: 1217-83-0)
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1217-83-0, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde features a unique structural motif consisting of an indole core substituted with a chlorobenzene ring and an aldehyde functional group at the 3-position. The combination of these structural elements imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The indole scaffold is a privileged structure in drug discovery, renowned for its presence in numerous bioactive natural products and approved drugs. Its aromatic system and nitrogen-containing heterocycle contribute to diverse interactions with biological targets, including enzymes and receptors. Specifically, the aldehyde group in 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules through condensation reactions, nucleophilic additions, or metal-catalyzed coupling processes.
The chlorobenzene substituent at the 4-position introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. This substitution pattern is commonly found in pharmacologically active molecules, where it enhances metabolic stability and improves solubility profiles. The presence of both electron-withdrawing (chlorine) and electron-donating (indole nitrogen) groups creates a delicate balance that influences the compound's overall pharmacokinetic properties.
Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde as a lead compound for addressing various therapeutic challenges. Its structural features align well with binding pockets of target proteins, particularly those involved in inflammatory pathways, neurodegenerative disorders, and oncogenesis. For instance, studies have demonstrated its interaction with cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation, suggesting its utility as a precursor for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its applications in inflammation research, 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde has shown promise in the development of anticancer agents. The indole moiety is well-documented for its pro-apoptotic and anti-proliferative effects, while the aldehyde group allows for further derivatization to enhance target specificity. Preclinical studies have explored derivatives of this compound as inhibitors of kinases and transcription factors critical in cancer progression. The chlorobenzene ring further contributes to its bioactivity by facilitating optimal binding orientations within protein active sites.
The synthesis of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic transformations, starting from commercially available precursors such as 4-chlorobenzaldehyde and tryptophan derivatives or their analogs. Palladium-catalyzed cross-coupling reactions are often employed to construct the indole core, while formylation or oxidation methods introduce the aldehyde functionality at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for medicinal chemistry investigations.
The pharmacological profile of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde continues to be explored through high-throughput screening (HTS) campaigns and rational design approaches. Researchers are leveraging machine learning models to predict potential bioactivities based on its structural features, accelerating the discovery pipeline. The compound's versatility as a scaffold has also led to investigations into its role as a chiral building block, with enantiomerically pure derivatives being evaluated for their enantioselective interactions with biological targets.
From a regulatory perspective, CAS No: 1217-83-0 ensures traceability and compliance with international chemical nomenclature standards. This standardized identification facilitates seamless communication among researchers, regulatory agencies, and industry partners. The compound's stability under standard storage conditions further enhances its practicality for laboratory-scale applications.
Future directions in the study of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde may include exploring its role in modulating immune responses through interaction with G-protein coupled receptors (GPCRs) or ion channels. The indole scaffold's ability to engage multiple signaling pathways makes it an attractive candidate for developing dual-action therapeutics that address complex diseases simultaneously.
In conclusion,2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde represents a structurally intriguing molecule with broad applicability in pharmaceutical research. Its unique combination of functional groups—indole core, aldehyde moiety, and chlorobenzene substituent—provides a rich foundation for generating novel bioactive entities. As computational tools refine our understanding of molecular interactions, this compound is poised to contribute significantly to next-generation drug discovery efforts across multiple therapeutic domains.
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